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Compound of Interest

Compound Name: WD-890

Cat. No.: B12386489

This technical guide provides an in-depth overview of the preclinical pharmacology of WD-890,
a novel, potent, and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). WD-890 targets
the pseudokinase (JH2) domain of TYK2, offering a promising therapeutic strategy for a range
of autoimmune diseases by modulating the signaling of key cytokines such as IL-12, IL-23, and
Type | interferons.[1][2] This document is intended for researchers, scientists, and drug
development professionals, presenting key preclinical data, detailed experimental
methodologies, and visual representations of relevant biological pathways and workflows.

In Vitro Pharmacology

WD-890 demonstrates potent and selective inhibition of TYK2 in a variety of in vitro assays. Its
allosteric mechanism of action, targeting the JH2 domain, confers high selectivity over other
Janus kinase (JAK) family members, a critical feature for an improved safety profile.[1][2]

Table 1: In Vitro Inhibitory Activity of WD-890
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Selectivit  Selectivit  Selectivit
Assay Paramete
Target Value y Vs. y Vs. y Vs.
Type
JAK1 JAK2 JAK3
Biochemic TYK2 (JH2
, IC50 <10 nM[1] >1000-fold ~ >1000-fold  >1000-fold
al Assay Domain)
Cellular
Assay (IL- TYK2-
23- dependent IC50 25 nM - -
stimulated signaling
pSTAT3)
Cellular
Assay TYK2-
(IFNa- dependent IC50 45 nM - -
stimulated signaling
pSTAT1)

Experimental Protocols: In Vitro Assays

TYK2 JH2 Pseudokinase Domain Inhibitor Screening Assay (Fluorescence Polarization):

¢ Principle: This assay measures the displacement of a fluorescently labeled probe from the

TYK2 JH2 domain by a test compound.

e Reagents: Recombinant human TYK2 JH2 protein, a fluorescently labeled JH2 probe, and

assay buffer.

e Procedure:

1. A solution of the TYK2 JH2 protein is incubated with the fluorescent probe.

2. Serial dilutions of WD-890 are added to the mixture.

3. The reaction is incubated to reach equilibrium.

4. Fluorescence polarization is measured using a microplate reader. A decrease in

polarization indicates displacement of the probe by the inhibitor.
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5. IC50 values are calculated from the dose-response curve.
Cellular Phospho-STAT Assays:

e Principle: These assays quantify the inhibition of cytokine-induced phosphorylation of Signal
Transducer and Activator of Transcription (STAT) proteins downstream of TYK2.

e Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
expressing the target cytokine receptors.

e Procedure:
1. Cells are pre-incubated with varying concentrations of WD-890.

2. Cells are stimulated with a specific cytokine (e.g., IL-23 or IFN-a) to activate the TYK2
signaling pathway.

3. Following stimulation, cells are lysed, and the levels of phosphorylated STAT proteins
(e.g., pSTAT3 or pSTAT1) are measured using methods such as ELISA or flow cytometry.

4. IC50 values are determined by plotting the inhibition of STAT phosphorylation against the
concentration of WD-890.

In Vivo Pharmacology

WD-890 has demonstrated significant therapeutic efficacy in multiple preclinical animal models
of autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and systemic
lupus erythematosus (SLE).[1][2]

Table 2: In Vivo Efficacy of WD-890 in Disease Models
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. . Key Efficacy
Disease Model Species . WD-890 Dose Result
Endpoint
Reduction in o
o o Significant
Imiguimod- Psoriasis Area o _
) 10 mg/kg, oral, reduction in skin
Induced Mouse and Severity ) )
o QD inflammation and
Psoriasis Index (PASI) )
thickness
score
Significant
Reduction in ear decrease in ear
IL-23-Induced ) 10 mg/kg, oral, ) )
o Mouse swelling and IL- inflammation and
Psoriasis QD )
17A levels pro-inflammatory
cytokine levels
Amelioration of
Reduction in colitis symptoms,
DSS-Induced ) o 15 mg/kg, oral, ) ] ]
N Mouse Disease Activity including weight
Colitis (IBD) QD
Index (DAI) loss and colon
shortening
o Improved renal
Reduction in )
o function and
MRL/lpr Mouse proteinuria and 20 mg/kg, oral,
Mouse ) reduced
Model (SLE) anti-dsDNA QD )
o autoantibody
antibodies )
production

Experimental Protocols: In Vivo Models

Imiguimod-Induced Psoriasis Model:
e Animal Strain: BALB/c mice.

 Induction: A daily topical dose of imiquimod cream is applied to the shaved backs of the mice
to induce psoriasis-like skin inflammation.

o Treatment: WD-890 is administered orally once dalily.
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e Assessments: Skin inflammation is scored daily using a modified PASI for erythema, scaling,
and thickness. At the end of the study, skin biopsies are collected for histological analysis
and measurement of inflammatory cytokine levels.

DSS-Induced Colitis Model:

Animal Strain: C57BL/6 mice.

e Induction: Dextran sulfate sodium (DSS) is administered in the drinking water to induce
acute colitis.

e Treatment: Oral administration of WD-890 is initiated concurrently with or after the induction
of colitis.

o Assessments: Disease activity is monitored daily by scoring for weight loss, stool
consistency, and rectal bleeding (Disease Activity Index - DAI). At the end of the experiment,
colon length is measured, and tissue samples are collected for histopathology and cytokine
analysis.

Pharmacokinetics and Safety

WD-890 exhibits favorable pharmacokinetic (PK) properties and a good safety profile in
preclinical species, supporting its potential for oral administration.[1][2]

Table 3: Pharmacokinetic Parameters of WD-890 in
Rodents

Dose . o
. Cmax AUC Bioavailabil
Species (mglkg, Tmax (h) )
(ng/mL) (ng-h/imL) ity (%)
oral)
Mouse 10 1250 1.0 7500 45
Rat 10 980 15 8200 55

Experimental Protocols: Pharmacokinetics

e Dosing: A single oral dose of WD-890 is administered to fasted rodents.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b12386489?utm_src=pdf-body
https://www.benchchem.com/product/b12386489?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00196
https://pubmed.ncbi.nlm.nih.gov/37778274/
https://www.benchchem.com/product/b12386489?utm_src=pdf-body
https://www.benchchem.com/product/b12386489?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12386489?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

e Blood Sampling: Blood samples are collected at various time points post-dosing.

e Analysis: Plasma concentrations of WD-890 are determined using a validated LC-MS/MS
method.

» Parameter Calculation: Pharmacokinetic parameters are calculated using non-
compartmental analysis.
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Caption: TYK2 signaling pathway and the inhibitory action of WD-890.

Experimental Workflow for In Vivo Psoriasis Model
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Caption: Workflow for evaluating WD-890 in a mouse model of psoriasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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